molecular formula C18H22N6O B2455156 4-((1H-imidazol-1-yl)methyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034246-30-3

4-((1H-imidazol-1-yl)methyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No. B2455156
CAS RN: 2034246-30-3
M. Wt: 338.415
InChI Key: PBOXQOORDUAUHI-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a useful research compound. Its molecular formula is C18H22N6O and its molecular weight is 338.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The synthesis of substituted imidazo[1,5-a]pyrazines demonstrates the regioselective metalation strategies that afford a range of functionalized derivatives. This approach, including remote metalation-cyclization, contributes to the development of novel tricyclic ring systems, which are significant for the synthesis of complex molecules similar to 4-((1H-imidazol-1-yl)methyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide (Board et al., 2009).

Heterocyclic Compound Development

The interaction of imidazo[1,5-c][1,2,4]triazines with nucleophiles illustrates the selective formation of monoamides and subsequent synthesis of benzoxazepines and benzodiazepines. This research outlines the potential for developing compounds with similar backbones for various applications (Sadchikova & Mokrushin, 2014).

Antimicrobial Applications

The use of thiosemicarbazide derivatives as precursors for the synthesis of heterocyclic compounds, including imidazole derivatives, highlights their antimicrobial assessment potential. This indicates a research pathway for developing antimicrobial agents from complex molecules similar to the compound (Elmagd et al., 2017).

Spectroscopic and Structural Studies

The synthesis and spectroscopic studies of benzimidazole-tethered oxazepine heterocyclic hybrids reveal insights into the molecular structure and potential nonlinear optical (NLO) properties of these compounds. This work is critical for understanding the electronic characteristics and potential applications of similar compounds in materials science (Almansour et al., 2016).

Guanidine Derivatives Synthesis

The synthesis of guanidine derivatives exemplifies the chemical reactivity and structural confirmation techniques essential for developing novel compounds with potential biological activity. Such methodologies are vital for advancing research into complex molecules for pharmaceutical applications (Balewski & Kornicka, 2021).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-14(2)17(12-24-20-7-8-21-24)22-18(25)16-5-3-15(4-6-16)11-23-10-9-19-13-23/h3-10,13-14,17H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOXQOORDUAUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.